molecular formula C8H6FIO2 B14889767 2-(2-Fluoro-3-iodophenyl)acetic acid

2-(2-Fluoro-3-iodophenyl)acetic acid

Cat. No.: B14889767
M. Wt: 280.03 g/mol
InChI Key: NVIHXOUYPVKXGW-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-iodophenyl)acetic acid is an organic compound that belongs to the class of acetic acids It is characterized by the presence of both fluorine and iodine atoms attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 2-iodobenzyl cyanide as a starting material, which undergoes a series of reactions including fluorination and hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product. Techniques such as palladium-catalyzed coupling reactions are often employed in industrial settings to achieve this goal .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-3-iodophenyl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biaryl compounds, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Scientific Research Applications

2-(2-Fluoro-3-iodophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-3-iodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence its reactivity and binding affinity to various biological targets. Detailed studies on its mechanism of action are essential to understand its potential effects and applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-3-iodophenyl)acetic acid is unique due to the specific positioning of the fluorine and iodine atoms on the phenyl ring, which can significantly influence its chemical properties and reactivity. This unique structure makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C8H6FIO2

Molecular Weight

280.03 g/mol

IUPAC Name

2-(2-fluoro-3-iodophenyl)acetic acid

InChI

InChI=1S/C8H6FIO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12)

InChI Key

NVIHXOUYPVKXGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)F)CC(=O)O

Origin of Product

United States

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